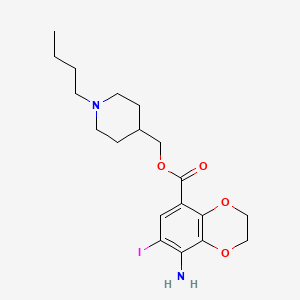
SB 207710
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-羟基胆固醇是胆固醇的衍生物,胆固醇是一种在哺乳动物细胞中发现的必需脂质分子。 胆固醇在维持细胞膜结构方面起着至关重要的作用,并且是合成类固醇激素、胆汁酸和维生素 D 的前体 。胆固醇在第 19 位的羟基化引入了一个羟基,导致生成 19-羟基胆固醇,它具有独特的性质,并在各个科学领域都有应用。
准备方法
合成路线和反应条件: 19-羟基胆固醇的合成通常涉及胆固醇的羟基化。一种常见的方法是使用细胞色素 P450 酶,这些酶在特定条件下催化羟基化反应。 例如,CYP11A1 通过三个连续的羟基化将胆固醇转化为孕烯醇酮 。 另一种方法涉及使用试剂(如 N,N'-二环己基碳二亚胺 (DCC) 和二甲基氨基吡啶 (DMAP))在二氯甲烷等溶剂中进行化学合成 。
工业生产方法: 19-羟基胆固醇的工业生产可以通过使用工程化的微生物细胞工厂进行生物转化来实现。 这些微生物系统被设计为表达特定的酶,这些酶可以促进胆固醇的羟基化,从而产生 19-羟基胆固醇 。
化学反应分析
反应类型: 19-羟基胆固醇会发生各种化学反应,包括:
氧化: 第 19 位的羟基可以被氧化形成酮或醛。
还原: 还原反应可以将羟基转化为氢原子,从而形成脱氢衍生物。
常用试剂和条件:
氧化: 通常使用三氧化铬 (CrO3) 或吡啶鎓氯铬酸盐 (PCC) 等试剂。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是典型的还原剂。
主要产品:
氧化: 形成 19-氧代衍生物。
还原: 形成脱氢衍生物。
取代: 根据所用试剂的不同,形成各种取代衍生物。
科学研究应用
19-羟基胆固醇在科学研究中具有多种应用:
作用机制
19-羟基胆固醇的作用机制涉及它与体内的特定酶和受体的相互作用。 例如,它可以通过酶 CYP11A1 通过连续的羟基化转化为孕烯醇酮 。这种转化是类固醇激素生物合成的关键步骤。 此外,19-羟基胆固醇可以调节参与胆固醇代谢和炎症的某些受体的活性 。
类似化合物:
胆固醇: 19-羟基胆固醇衍生自的母体化合物。
25-羟基胆固醇: 胆固醇的另一种羟基化衍生物,具有不同的生物学功能。
7-脱氢胆固醇: 维生素 D3 的前体,其结构和功能与 19-羟基胆固醇不同.
独特性: 19-羟基胆固醇的独特之处在于它在第 19 位的特定羟基化,赋予了其独特的化学和生物学特性。 这种羟基化使它能够参与独特的代谢途径并与特定的酶和受体相互作用,使其有别于其他胆固醇衍生物 。
相似化合物的比较
Cholesterol: The parent compound from which 19-Hydroxy Cholesterol is derived.
25-Hydroxy Cholesterol: Another hydroxylated derivative of cholesterol with distinct biological functions.
7-Dehydrocholesterol: A precursor of vitamin D3, differing in its structure and function from 19-Hydroxy Cholesterol.
Uniqueness: 19-Hydroxy Cholesterol is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation allows it to participate in unique metabolic pathways and interact with specific enzymes and receptors, distinguishing it from other cholesterol derivatives .
生物活性
SB 207710 is a selective antagonist of the 5-HT4 receptor, which is part of the serotonin receptor family. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of gastrointestinal motility disorders and neuropsychiatric conditions.
This compound acts primarily by blocking the 5-HT4 receptors, which are implicated in various physiological processes, including modulation of neurotransmitter release and gastrointestinal motility. The antagonism of these receptors can lead to a decrease in serotonin-mediated effects, such as positive inotropic responses in cardiac tissues .
Pharmacological Profile
- Selectivity : this compound is characterized by its high selectivity for the 5-HT4 receptor over other serotonin receptors, making it a valuable tool for studying the specific roles of this receptor subtype .
- Binding Affinity : In studies assessing binding affinity, this compound demonstrated significant potency against human recombinant 5-HT4 receptors, indicating its effectiveness as an antagonist .
In Vitro Studies
In vitro assays have shown that this compound can effectively shift the concentration-response curve to serotonin rightward, indicating its role as a competitive antagonist. This property was confirmed through various experimental setups involving different agonists and receptor types .
In Vivo Studies
A notable study involved using this compound in monkey models to evaluate its effects on receptor occupancy and pharmacodynamics. The compound was administered intravenously at varying doses (0.5 mg/kg and 1.0 mg/kg), demonstrating a significant reduction in serotonin-induced effects during PET imaging studies .
| Study | Methodology | Key Findings |
|---|---|---|
| Monkey PET Imaging | Administered this compound before [11C]RX-1 injection | Significant receptor blockade observed |
| Binding Assay | Assessed binding affinity to human recombinant receptors | High selectivity and potency for 5-HT4 receptors |
Therapeutic Applications
Gastrointestinal Disorders : Research indicates that this compound may be beneficial in treating conditions like irritable bowel syndrome (IBS) due to its ability to modulate gut motility through 5-HT4 receptor inhibition.
Neuropsychiatric Conditions : There is emerging evidence suggesting that antagonism of the 5-HT4 receptor may also play a role in managing certain neuropsychiatric disorders, although more research is needed to establish clinical relevance.
Clinical Implications
The potential therapeutic implications of this compound are significant, particularly for conditions where serotonin signaling is dysregulated. Further clinical trials are necessary to explore these applications fully.
属性
CAS 编号 |
148703-08-6 |
|---|---|
分子式 |
C19H27IN2O4 |
分子量 |
474.3 g/mol |
IUPAC 名称 |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
InChI 键 |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
规范 SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















